Cas no 1806575-87-0 (6-Ethyl-2-hydroxy-3-methylpyridine)
6-Ethyl-2-hydroxy-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Ethyl-2-hydroxy-3-methylpyridine
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- Inchi: 1S/C8H11NO/c1-3-7-5-4-6(2)8(10)9-7/h4-5H,3H2,1-2H3,(H,9,10)
- InChI Key: GRTJGPNOOYUGPD-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CC=C(CC)N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 213
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1
6-Ethyl-2-hydroxy-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006791-250mg |
6-Ethyl-2-hydroxy-3-methylpyridine |
1806575-87-0 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029006791-500mg |
6-Ethyl-2-hydroxy-3-methylpyridine |
1806575-87-0 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
| Alichem | A029006791-1g |
6-Ethyl-2-hydroxy-3-methylpyridine |
1806575-87-0 | 95% | 1g |
$3,097.65 | 2022-03-31 |
6-Ethyl-2-hydroxy-3-methylpyridine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 6-Ethyl-2-hydroxy-3-methylpyridine
Introduction to 6-Ethyl-2-hydroxy-3-methylpyridine (CAS No. 1806575-87-0) and Its Emerging Applications in Chemical Biology
6-Ethyl-2-hydroxy-3-methylpyridine, identified by its CAS number 1806575-87-0, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of both hydroxyl and methyl substituents on the pyridine ring, along with an ethyl group at the sixth position, contributes to its distinct chemical reactivity and potential utility in various biochemical pathways.
The structure of 6-Ethyl-2-hydroxy-3-methylpyridine features a six-membered aromatic ring containing one nitrogen atom, with ethyl, hydroxyl, and methyl groups attached at specific positions. This arrangement imparts a balance of lipophilicity and polarity, making it an attractive candidate for drug design and biochemical research. The compound’s ability to interact with biological targets such as enzymes and receptors has been explored in recent studies, highlighting its potential as a pharmacophore or intermediate in synthetic chemistry.
In recent years, the pharmacological significance of 6-Ethyl-2-hydroxy-3-methylpyridine has been increasingly recognized. Research has demonstrated its role as a precursor or analog in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties. The hydroxyl group at the 2-position is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for binding affinity in drug-receptor interactions. Similarly, the methyl group at the 3-position influences the electronic distribution of the ring, affecting its reactivity and biological activity.
The chemical synthesis of 6-Ethyl-2-hydroxy-3-methylpyridine has been optimized through various methodologies, including multi-step organic reactions such as condensation, cyclization, and functional group transformations. Advances in synthetic chemistry have enabled the production of this compound with high purity and yield, facilitating its use in downstream applications. One notable approach involves the use of transition metal catalysis to facilitate C-C bond formations, enhancing reaction efficiency and selectivity.
From a biological perspective, 6-Ethyl-2-hydroxy-3-methylpyridine has been studied for its potential interactions with key enzymes and signaling pathways. For example, preliminary data suggest that it may modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes. Additionally, its structural similarity to known bioactive pyridines has prompted investigations into its effects on neurotransmitter systems, such as acetylcholine receptors. These findings underscore the compound’s relevance in understanding neural mechanisms and developing neuroprotective strategies.
The role of 6-Ethyl-2-hydroxy-3-methylpyridine in medicinal chemistry extends beyond simple intermediates; it serves as a scaffold for generating structurally diverse libraries for high-throughput screening (HTS). By modifying its core structure or introducing additional functional groups, researchers can explore new chemical spaces with tailored biological activities. This approach aligns with contemporary drug discovery trends that emphasize innovation and precision.
In conclusion, 6-Ethyl-2-hydroxy-3-methylpyridine (CAS No. 1806575-87-0) represents a promising compound with multifaceted applications in chemical biology and pharmaceutical research. Its unique structural features enable diverse interactions with biological targets, making it a valuable tool for drug development. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, this compound is poised to play an increasingly significant role in advancing therapeutic solutions.
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